Pelretin
CAS No.: 91587-01-8
Cat. No.: VC0538926
Molecular Formula: C23H28O2
Molecular Weight: 336.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91587-01-8 |
|---|---|
| Molecular Formula | C23H28O2 |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]benzoic acid |
| Standard InChI | InChI=1S/C23H28O2/c1-17(10-15-21-18(2)8-6-16-23(21,3)4)7-5-9-19-11-13-20(14-12-19)22(24)25/h5,7,9-15H,6,8,16H2,1-4H3,(H,24,25)/b9-5+,15-10+,17-7+ |
| Standard InChI Key | YRNAHKPMDMVFMV-GMICYETFSA-N |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC=C(C=C2)C(=O)O)/C |
| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C |
| Appearance | Solid powder |
Introduction
| Property | Value |
|---|---|
| CAS Number | 91587-01-8 |
| Molecular Formula | C₂₃H₂₈O₂ |
| Molecular Weight | 336.47 g/mol |
| Purity | >98% (HPLC) |
| SMILES Notation | C(=C/C(=C/C=C/C1=CC=C(C(O)=O)C=C1)/C)\C=2C(C)(C)CCCC2C |
| Storage Conditions | -20°C |
Chemical Synthesis and Manufacturing
The synthesis of Pelretin and its derivatives involves multistep organic reactions emphasizing stereochemical control. A patented method (CN104387221B) outlines the production of Pelretin’s decarboxylation impurity, critical for quality control during manufacturing :
-
Oxidation of Trans-Farnesol:
Trans-farnesol (C₁₅H₂₆O) is oxidized to trans-farnesal (C₁₅H₂₄O) using mild oxidizing agents, preserving the trans-configuration critical for downstream reactivity. -
Wittig-Horner Reaction:
The aldehyde undergoes a stereoselective Wittig-Horner reaction with phosphonate reagents, forming a conjugated diene system with >95% trans-selectivity. -
Final Coupling:
A classical Wittig reaction introduces the carboxylic acid moiety, yielding Pelretin. Chromatographic purification achieves 98% purity, meeting pharmaceutical reference standards .
Table 2: Key Synthesis Parameters
| Step | Reagents | Yield | Purity |
|---|---|---|---|
| Trans-Farnesol Oxidation | Pyridinium Chlorochromate | 85% | 92% |
| Wittig-Horner Reaction | Triethyl Phosphonoacetate | 78% | 95% |
| Final Wittig Coupling | Carbethoxyethylidene Triphenylphosphorane | 70% | 98% |
Pharmacological Applications
Hepatocellular Carcinoma (HCC)
Pelretin’s primary investigational use targets HCC recurrence. Retinoids like Pelretin induce differentiation in malignant hepatocytes by activating RAR-β, suppressing tumor growth in preclinical models. The compound’s decarboxylation impurity (synthesized per CN104387221B) is monitored during production to ensure batch consistency .
Mechanism of Action
As a RAR agonist, Pelretin upregulates p21 and p27 cyclin-dependent kinase inhibitors, arresting the cell cycle at G1/S phase. In vitro studies demonstrate IC₅₀ values of 1.2–2.5 μM against HepG2 cells, comparable to first-line retinoids like all-trans retinoic acid .
| Quantity | Price (¥) | Purity | Storage |
|---|---|---|---|
| 25 mg | 11,886 | >98% | -20°C |
| 500 mg | Quote | >98% | -20°C |
| 1 g | Quote | >98% | -20°C |
Future Directions
-
Clinical Trials:
Initiate Phase I/II trials to establish human pharmacokinetics and therapeutic indices for HCC. -
Formulation Optimization:
Explore PEGylation or nanoparticle delivery to enhance bioavailability and reduce hepatic first-pass metabolism . -
Impurity Profiling:
Expand quality control protocols using the CN104387221B synthesis method to quantify decarboxylation impurities across production batches .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume